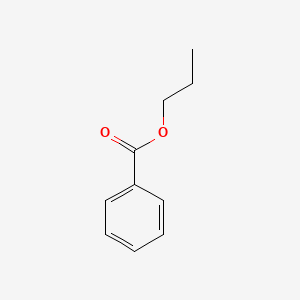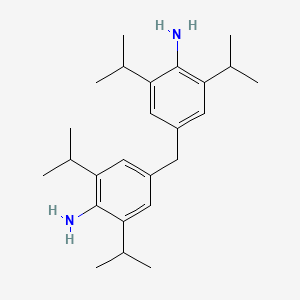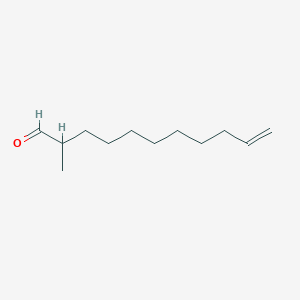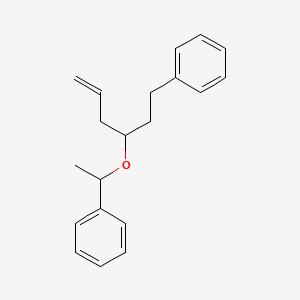
Benzoato de propilo
Descripción general
Descripción
El benzoato de propilo es un compuesto orgánico clasificado como éster. Se forma mediante la esterificación del ácido benzoico con propanol. Este compuesto se caracteriza por su apariencia líquida aceitosa e incolora, y un olor a nuez. El this compound se utiliza comúnmente como agente saborizante sintético en alimentos debido a su sabor dulce, afrutado o a nuez. Además, posee propiedades antimicrobianas, lo que lo convierte en un conservante valioso en cosméticos .
Aplicaciones Científicas De Investigación
El benzoato de propilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran reacciones de esterificación y transesterificación. También sirve como estándar de referencia en química analítica.
Biología: Las propiedades antimicrobianas del this compound lo hacen útil en estudios microbiológicos y como conservante en muestras biológicas.
Medicina: Se investiga por su posible uso en formulaciones farmacéuticas debido a su capacidad para mejorar la solubilidad y la estabilidad de los ingredientes farmacéuticos activos.
Industria: El this compound se utiliza en la producción de fragancias, sabores y cosméticos. .
Mecanismo De Acción
El mecanismo de acción del benzoato de propilo implica principalmente su interacción con las membranas celulares microbianas. El grupo éster en el this compound puede interrumpir la bicapa lipídica de las células microbianas, lo que lleva a un aumento de la permeabilidad de la membrana y la muerte celular eventual. Esta actividad antimicrobiana se atribuye a la capacidad del compuesto para unirse e inactivar enzimas esenciales dentro de las células microbianas .
Análisis Bioquímico
Biochemical Properties
Propyl benzoate plays a significant role in biochemical reactions, particularly in esterification and transesterification processes. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. For instance, immobilized lipase from Candida cylindracea has been shown to effectively catalyze the synthesis of propyl benzoate . The interaction between propyl benzoate and lipase involves the formation of a ternary complex, where propanol can inhibit lipase activity at higher concentrations .
Molecular Mechanism
At the molecular level, propyl benzoate exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, propyl benzoate has been shown to inhibit lipase activity at higher concentrations, which can affect the overall rate of esterification reactions . Additionally, propyl benzoate may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl benzoate can change over time due to its stability and degradation. Propyl benzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that propyl benzoate can retain its activity for several catalytic cycles, although there is a gradual decrease in activity over time .
Dosage Effects in Animal Models
The effects of propyl benzoate vary with different dosages in animal models. At lower doses, propyl benzoate may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that propyl benzoate can inhibit enzyme activity at higher concentrations, which can result in metabolic imbalances and other cellular dysfunctions .
Metabolic Pathways
Propyl benzoate is involved in metabolic pathways related to esterification and lipid metabolism. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the presence of propyl benzoate can alter the balance of lipid species by modulating the activity of lipases .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El benzoato de propilo se puede sintetizar a través de dos métodos principales:
Transesterificación: Este método implica la transesterificación del benzoato de metilo con propanol.
Esterificación de Fischer: Este método implica la esterificación del ácido benzoico con propanol en presencia de un catalizador ácido, como el ácido sulfúrico.
Métodos de producción industrial: En entornos industriales, el this compound se produce a menudo utilizando el método de esterificación de Fischer debido a su simplicidad y eficiencia. La reacción se lleva a cabo en grandes reactores donde el ácido benzoico y el propanol se mezclan con un catalizador ácido. La mezcla se calienta a reflujo, y el agua formada durante la reacción se elimina continuamente para desplazar el equilibrio hacia el producto éster. El this compound resultante se purifica luego mediante destilación .
Análisis De Reacciones Químicas
Tipos de reacciones: El benzoato de propilo experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En presencia de un ácido o una base, el this compound se puede hidrolizar para producir ácido benzoico y propanol.
Reducción: El this compound se puede reducir para producir alcohol bencílico y propanol.
Reactivos y condiciones comunes:
Hidrólisis: Condiciones ácidas o básicas con agua como disolvente.
Reducción: Agentes reductores como el hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o alcoholes en condiciones apropiadas.
Principales productos:
Hidrólisis: Ácido benzoico y propanol.
Reducción: Alcohol bencílico y propanol.
Sustitución: Benzoatos sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
El benzoato de propilo forma parte de una serie homóloga de benzoatos de alquilo, que incluyen:
- Benzoato de metilo
- Benzoato de etilo
- Benzoato de butilo
- Benzoato de isopropilo
- Benzoato de isobutilo
Comparación:
- Benzoato de metilo: Tiene un peso molecular y un punto de ebullición más bajos en comparación con el this compound. Se utiliza comúnmente como solvente y pesticida ecológico.
- Benzoato de etilo: Similar en propiedades al this compound, pero con un punto de ebullición ligeramente más bajo. Se utiliza en perfumería y como agente saborizante.
- Benzoato de butilo: Tiene un peso molecular y un punto de ebullición más altos. Se utiliza como plastificante y en la producción de resinas sintéticas.
- Benzoato de isopropilo y benzoato de isobutilo: Estos compuestos tienen grupos alquilo ramificados, lo que lleva a diferencias en sus propiedades físicas y aplicaciones .
El this compound destaca por sus propiedades equilibradas, lo que lo hace adecuado para una amplia gama de aplicaciones en alimentos, cosméticos y productos industriales.
Propiedades
IUPAC Name |
propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWPOVQBGFNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044878 | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a warm, herbaceous, balsamic, nut-like odour | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 231.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.351 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.026 | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2315-68-6 | |
| Record name | Propyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL BENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK210B7WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-51 - -52 °C | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Propyl benzoate has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Several spectroscopic techniques have been employed to characterize propyl benzoate, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.
ANone: Propyl benzoate has been explored as a plasticizer in plastisol compositions. [] Plasticizers are additives that increase the flexibility and workability of polymers.
ANone: Research on phenylpropyl benzoate derivatives, including propyl benzoate, revealed that the presence and position of methoxy groups on the phenyl ring significantly impact antifungal activity against Candida albicans. Compounds with methoxy substituents at the 3' and 5' positions exhibited higher potency compared to those without or with a single methoxy group. []
ANone: Studies on the enzymatic dihydroxylation of benzoate esters using E. coli JM 109(pDTG 601) showed that the length and branching of the alkyl chain greatly influence substrate specificity. While methyl, ethyl, allyl, and propargyl benzoates were successfully dihydroxylated, n-propyl and i-propyl benzoates were poor substrates. Notably, n-butyl and t-butyl benzoates were not oxidized at all, highlighting the enzyme's preference for shorter and less branched alkyl chains. []
ANone: While specific studies on propyl benzoate's stability are limited within the provided papers, general principles of organic chemistry suggest that minimizing exposure to light, heat, and oxidizing agents can enhance its shelf life. Formulation strategies, such as encapsulation or the use of antioxidants, might further improve stability.
ANone: Research indicates that repeated topical application of propyl benzoate to rabbit skin can induce inflammatory reactions and epidermal hyperplasia. Interestingly, the location of application (dorsum vs. external ear) resulted in different responses, highlighting the importance of anatomical and physiological factors in skin irritation. []
ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method to separate, identify, and quantify propyl benzoate in complex mixtures like essential oils or plant extracts. [, ] Additionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been employed to determine propyl benzoate levels in herbicide formulations. []
ANone: While the provided research does not directly address substitutes for propyl benzoate as a plasticizer, numerous alternative plasticizers are available on the market. The choice of an appropriate substitute would depend on the specific application and desired properties of the final product.
ANone: Research on propyl benzoate, particularly its use as a vapor-phase corrosion inhibitor, dates back to at least the mid-20th century. A 1950 study highlighted the effectiveness of propyl benzoate and other esters in preventing corrosion of steel and cast iron in moisture-laden air, even in the presence of sulfur dioxide. [] This early work laid the foundation for further exploration of propyl benzoate's properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-propylbenzoic acid](/img/structure/B1220207.png)
![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)

![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)
![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)




